molecular formula C8H6BrN B13607334 2-Bromo-5-(prop-2-ynyl)pyridine

2-Bromo-5-(prop-2-ynyl)pyridine

Cat. No.: B13607334
M. Wt: 196.04 g/mol
InChI Key: PSCPOSWBTTYVBL-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-2-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a prop-2-yn-1-yl group is attached at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(prop-2-yn-1-yl)pyridine typically involves the bromination of 5-(prop-2-yn-1-yl)pyridine. One common method is to react 5-(prop-2-yn-1-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 2-bromo-5-(prop-2-yn-1-yl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(prop-2-yn-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-(prop-2-yn-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-5-(prop-2-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various pathways. The bromine atom and the prop-2-yn-1-yl group can participate in binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group allows for additional functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

2-bromo-5-prop-2-ynylpyridine

InChI

InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2

InChI Key

PSCPOSWBTTYVBL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CN=C(C=C1)Br

Origin of Product

United States

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